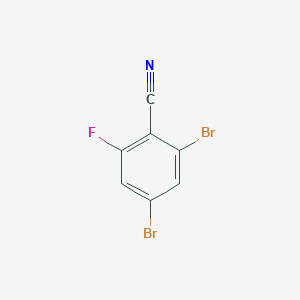

2,4-Dibromo-6-fluorobenzonitrile

Description

BenchChem offers high-quality 2,4-Dibromo-6-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJXWWDHQYGSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dibromo-6-fluorobenzonitrile: Technical Profile & Application Guide

This guide provides a comprehensive technical analysis of 2,4-Dibromo-6-fluorobenzonitrile , a highly specialized halogenated building block used in the synthesis of complex pharmaceutical and agrochemical scaffolds.[1][2]

CAS Number: 1393585-66-4 Molecular Formula: C₇H₂Br₂FN Molecular Weight: 278.90 g/mol [1][2][3][4][5][6]

Executive Summary

2,4-Dibromo-6-fluorobenzonitrile is a tri-functionalized aromatic scaffold characterized by a unique substitution pattern that enables orthogonal functionalization .[1][2] The presence of a nitrile group (CN), a labile fluorine atom (F), and two chemically distinct bromine atoms (Br) allows medicinal chemists to sequentially modify the ring system with high regioselectivity.[1][2] This compound is particularly valuable in Fragment-Based Drug Discovery (FBDD) for constructing polysubstituted benzene rings, quinazolines, and bicyclic heterocycles.[1][2]

Physicochemical Profile

| Property | Value | Notes |

| Physical State | Solid | Typically appears as an off-white to pale yellow crystalline solid.[1][2] |

| Melting Point | 60–65 °C (Predicted) | Experimental values vary by purity; handle as a low-melting solid.[1][2] |

| Boiling Point | ~280 °C (Predicted) | High boiling point due to polarity and molecular weight.[1][2] |

| LogP | ~3.44 | Lipophilic; requires organic solvents (DCM, DMSO, DMF) for solubilization.[1][2] |

| Solubility | Low in water | Soluble in Ethyl Acetate, Dichloromethane, DMSO, Methanol.[1][2] |

| Electronic Character | Electron-Deficient | The nitrile and halogens create a highly electron-poor ring, activating it for nucleophilic attack.[1][2] |

Reactivity & Regioselectivity

The core value of this molecule lies in its ability to undergo three distinct types of reactions at three specific sites. Understanding the electronic and steric environment of each position is critical for designing successful synthetic routes.[2]

Site-Specific Reactivity Analysis[1][2]

-

Site A: C6–Fluorine (Nucleophilic Aromatic Substitution - SₙAr) [1][2]

-

Mechanism: The fluorine atom is located ortho to the strong electron-withdrawing nitrile group.[1][2] This activates the C6 position for SₙAr.[2]

-

Selectivity: Fluorine is a superior leaving group to bromine in SₙAr reactions (due to the high electronegativity of F stabilizing the Meisenheimer intermediate).[1][2]

-

Reagents: Primary/secondary amines, alkoxides, thiols.[1][2]

-

Outcome: Rapid displacement of F without affecting the C–Br bonds.[2]

-

-

Site B: C4–Bromine (Pd-Catalyzed Cross-Coupling)

-

Selectivity: The C4–Br is sterically less hindered than the C2–Br (which is flanked by the nitrile).[1][2] In controlled Suzuki-Miyaura or Buchwald-Hartwig couplings, the C4 position reacts first.[1][2]

-

Outcome: Introduction of aryl, vinyl, or alkyl groups at the para position relative to the nitrile.[1][2]

-

Site C: C2–Bromine (Secondary Pd-Coupling)

Reaction Pathway Visualization

Figure 1: Chemoselective functionalization logic. The C6-F bond is chemically distinct from the C-Br bonds, allowing for sequential library generation.[1][2]

Synthetic Protocols

Synthesis of the Core Scaffold

While commercially available, the synthesis typically proceeds via the Sandmeyer reaction from the corresponding aniline, as direct bromination of 2-fluoro-6-bromobenzonitrile lacks the necessary regiocontrol.[1][2]

Recommended Route:

-

Starting Material: 2,4-Dibromo-6-fluoroaniline (CAS 360575-28-6).[1][2]

-

Diazotization: Treatment with

in acid (e.g., -

Cyanation: Reaction with Copper(I) Cyanide (

) or

Protocol: SₙAr Displacement (C6-Functionalization)

Targeting the C6-Fluorine with a primary amine.[1][2]

-

Dissolution: Dissolve 1.0 eq of 2,4-Dibromo-6-fluorobenzonitrile in anhydrous THF or DMF (0.2 M).

-

Base Addition: Add 1.2 eq of DIPEA or

.[1][2] -

Nucleophile: Add 1.05 eq of the amine (e.g., morpholine, benzylamine).[1][2]

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.[2]

-

Workup: Dilute with EtOAc, wash with water/brine to remove salts.[2] Dry over

.[2] -

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol: Regioselective Suzuki Coupling (C4-Functionalization)

Targeting the less hindered C4-Bromine.[1][2]

-

Setup: In a reaction vial, combine:

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen.

-

Reaction: Heat to 60–80°C. Do not overheat to avoid reaction at C2.

-

Monitoring: Check LCMS for mono-coupled product vs. bis-coupled byproduct.

-

Workup: Standard extraction and column chromatography.

Applications in Drug Discovery

Privileged Scaffolds

This molecule serves as a precursor to several "privileged structures" in medicinal chemistry:

-

Quinazolines: Reaction of the nitrile with amidines or guanidines yields 5,7-dibromo-substituted quinazolines, which are potent kinase inhibitor scaffolds (e.g., EGFR inhibitors).[1][2]

-

Benzisoxazoles: Reaction with hydroxylamine allows cyclization onto the nitrile/fluorine positions.[2]

Fragment Growing

In FBDD, the bromine atoms provide "vectors" for growing the molecule.[2]

-

Vector 2 (C2): Extends the molecule orthogonally, often used to induce twist or target solvent-exposed pockets.[1][2]

Handling, Safety & Stability

GHS Classification:

Storage:

-

Keep container tightly closed to prevent hydrolysis of the nitrile.

-

Light sensitive: Store in amber vials or dark environments to prevent slow debromination.[2]

Disposal:

-

Treat as halogenated organic waste.[2] Do not release into drains.

References

-

PubChem Compound Summary. (2025). 2,4-Dibromo-6-fluorobenzonitrile (CID 13450521).[1][2] National Center for Biotechnology Information.[2] [Link][1][2]

-

Sanger, F. (1945).[1][2] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.[1][2] (Foundational reference for SₙAr reactivity of fluoro-nitro/cyano benzenes). [Link]

-

Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-catalyzed coupling reactions of aryl chlorides.[1][2] Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] (Mechanistic basis for site-selective coupling). [Link]

Sources

- 1. 1501945-23-8,Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1501945-23-8,Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1451393-33-1,4-Bromo-3-formylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. EnamineStore [enaminestore.com]

- 5. EnamineStore [enaminestore.com]

- 6. 1451393-33-1,4-Bromo-3-formylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 4-AMINO-O-XYLENE-Molbase [molbase.com]

- 8. 57381-39-2|2-Bromo-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 9. 105942-08-3|4-Bromo-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluorobenzonitrile

Introduction: The Significance of 2,4-Dibromo-6-fluorobenzonitrile in Modern Drug Discovery

2,4-Dibromo-6-fluorobenzonitrile is a highly functionalized aromatic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a nitrile group, provides a versatile platform for the synthesis of complex molecular architectures. The presence of multiple reactive sites allows for selective modification through various cross-coupling reactions, nucleophilic substitutions, and transformations of the nitrile moiety. This makes it a valuable building block for the development of novel therapeutic agents and crop protection chemicals.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to 2,4-Dibromo-6-fluorobenzonitrile, offering in-depth technical protocols and mechanistic insights for researchers and professionals in drug development.

Strategic Approaches to Synthesis: Navigating the Chemical Landscape

The synthesis of 2,4-Dibromo-6-fluorobenzonitrile can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and safety considerations. The two most prevalent and scientifically sound strategies involve:

-

The Sandmeyer Reaction Pathway: This classic and reliable method utilizes a diazotization-substitution sequence on a pre-functionalized aniline precursor. It offers a high degree of regiochemical control.[4][5][6][7][8]

-

Electrophilic Bromination of a Fluorobenzonitrile Precursor: This approach involves the direct bromination of a fluorobenzonitrile derivative. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction.

This guide will delve into the intricacies of both pathways, providing detailed experimental procedures and the underlying chemical principles that govern their efficacy.

Pathway 1: The Sandmeyer Reaction Approach - A Stepwise Guide

The Sandmeyer reaction provides a robust and well-established method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[4][6] In the context of 2,4-Dibromo-6-fluorobenzonitrile synthesis, this pathway typically commences with a suitably substituted aniline. A logical precursor for this pathway is 3,5-dibromo-2-fluoroaniline.

Visualizing the Sandmeyer Pathway

Caption: The Sandmeyer reaction pathway for the synthesis of 2,4-Dibromo-6-fluorobenzonitrile.

Experimental Protocol: From 3,5-Dibromo-2-fluoroaniline to 2,4-Dibromo-6-fluorobenzonitrile

This protocol is a composite procedure based on established Sandmeyer reaction principles.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dibromo-2-fluoroaniline | 270.92 | 10.0 g | 0.0369 |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.8 g | 0.0406 |

| 48% Hydrobromic Acid (HBr) | 80.91 | 50 mL | - |

| Copper(I) Cyanide (CuCN) | 89.56 | 4.0 g | 0.0447 |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-Dibromo-2-fluoroaniline (10.0 g, 0.0369 mol) in 48% hydrobromic acid (50 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (2.8 g, 0.0406 mol) in a minimal amount of cold water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide (4.0 g, 0.0447 mol) in a minimal amount of warm water or aqueous sodium cyanide solution to facilitate dissolution.

-

Cool the copper(I) cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,4-Dibromo-6-fluorobenzonitrile by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Pathway 2: Electrophilic Bromination of 2-Fluoro-4-bromobenzonitrile

This pathway involves the direct introduction of a second bromine atom onto a pre-existing monobrominated fluorobenzonitrile. The key to this approach is controlling the regioselectivity of the bromination to favor the desired 2,4-dibromo isomer. The fluorine and nitrile groups are deactivating and meta-directing, while the existing bromine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects will guide the position of the incoming electrophile.

Visualizing the Bromination Pathway

Caption: The electrophilic bromination pathway for the synthesis of 2,4-Dibromo-6-fluorobenzonitrile.

Experimental Protocol: Bromination of 2-Fluoro-4-bromobenzonitrile

This protocol is a representative procedure for electrophilic bromination of an activated aromatic ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-4-bromobenzonitrile | 200.01 | 5.0 g | 0.025 |

| N-Bromosuccinimide (NBS) | 177.98 | 4.9 g | 0.0275 |

| Concentrated Sulfuric Acid | 98.08 | 25 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Thiosulfate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-Fluoro-4-bromobenzonitrile (5.0 g, 0.025 mol) in concentrated sulfuric acid (25 mL) at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

-

Bromination:

-

Add N-Bromosuccinimide (4.9 g, 0.0275 mol) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with water, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or recrystallization to afford pure 2,4-Dibromo-6-fluorobenzonitrile.

-

Trustworthiness and Self-Validating Systems in Synthesis

In any synthetic protocol, ensuring the identity and purity of the final compound is paramount. A self-validating system involves in-process controls and final product characterization.

-

Thin Layer Chromatography (TLC): Throughout the reaction and purification steps, TLC should be employed to monitor the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress.

-

Spectroscopic Analysis: The final, purified 2,4-Dibromo-6-fluorobenzonitrile should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

-

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Conclusion: A Versatile Intermediate for Future Discoveries

The synthesis of 2,4-Dibromo-6-fluorobenzonitrile, achievable through robust methods like the Sandmeyer reaction or controlled electrophilic bromination, provides medicinal and agricultural chemists with a valuable tool for innovation. The protocols and mechanistic insights detailed in this guide are intended to empower researchers to confidently produce this key intermediate, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals. Careful execution of these procedures, coupled with rigorous analytical validation, will ensure the reliable and reproducible synthesis of this important chemical building block.

References

-

Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved February 4, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzonitrile. PubChem. Retrieved February 4, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 4, 2026, from [Link].

- Patents, G. (n.d.). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.

- Patents, G. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.

-

Royal Society of Chemistry. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved February 4, 2026, from [Link].

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 4, 2026, from [Link].

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved February 4, 2026, from [Link].

Sources

- 1. ossila.com [ossila.com]

- 2. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Dibromo-6-fluorobenzonitrile

This guide serves as an authoritative technical reference for CAS 1393585-66-4 (2,4-Dibromo-6-fluorobenzonitrile) .[1] It is designed for medicinal chemists and process development scientists utilizing this scaffold for high-value intermediate synthesis.[1]

A Strategic Scaffold for Divergent Library Synthesis[1][2]

CAS Number: 1393585-66-4 Chemical Identity: 2,4-Dibromo-6-fluorobenzonitrile Molecular Formula: C₇H₂Br₂FN Molecular Weight: 278.90 g/mol [1][2][3][4]

Part 1: Executive Summary & Strategic Utility

In modern drug discovery, the demand for highly substituted aromatic cores with orthogonal reactivity handles is critical.[1] CAS 1393585-66-4 represents a "Tri-Vector" scaffold —a benzene core functionalized with three distinct reactive sites (Fluorine, Nitrile, and two differentiated Bromines).[1]

Why this molecule matters: Unlike mono-functionalized building blocks, 1393585-66-4 allows for sequential, site-selective functionalization .[1] It is particularly valuable in the synthesis of:

-

Kinase Inhibitors: The benzonitrile core mimics the adenosine motif often required for ATP-competitive binding.[1]

-

PROTAC Linkers: The orthogonal handles allow for the precise attachment of E3 ligase ligands and warheads.[1]

-

Agrochemicals: The poly-halogenated motif provides metabolic stability and lipophilicity (CLogP ~3.44).[1]

Part 2: Physicochemical Profile[1]

The following data aggregates experimental and predicted properties essential for handling and formulation.

| Property | Value | Context for Researchers |

| Appearance | White to Off-White Crystalline Solid | Indicates high purity; yellowing suggests oxidation or hydrolysis.[1] |

| Melting Point | 92°C – 97°C | Solid handling is feasible at RT; amenable to melt-extrusion processes.[1] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | High solubility in polar aprotic solvents facilitates SNAr reactions.[1] |

| Lipophilicity (CLogP) | ~3.44 | High lipophilicity; requires efficient organic co-solvents for aqueous assays.[1] |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic potential; nitrile hydrolysis risk over long-term ambient exposure.[1] |

Part 3: Mechanistic Chemistry & Reactivity[1]

The core value of this scaffold lies in its Chemo-selective Divergence .[1] The molecule possesses three distinct "zones" of reactivity, governed by electronic activation and steric hindrance.[1]

Zone A: Nucleophilic Aromatic Substitution (SNAr)[1]

-

Mechanism: The fluorine atom is strongly activated by the ortho-cyano group (electron-withdrawing).[1]

-

Reactivity: This is the most reactive site towards nucleophiles.[1] Treatment with primary/secondary amines or alkoxides will displace the fluorine before affecting the bromine atoms.[1]

-

Application: Introduction of solubilizing groups (e.g., piperazines) or heteroatom linkers.[1]

Zone B: Sterically Controlled Cross-Coupling[1]

-

Site: C4-Bromine vs. C2-Bromine.[1]

-

Differentiation:

-

C4-Br (Para to CN): Less sterically hindered.[1] In Pd-catalyzed cross-couplings (Suzuki-Miyaura), this site typically reacts first under controlled conditions.[1]

-

C2-Br (Ortho to CN): Sterically crowded by the adjacent nitrile.[1] Reacts second or requires specialized ligands (e.g., Buchwald phosphines) and higher temperatures.[1]

-

Zone C: Nitrile Transformation[1]

-

Site: C1-Cyano group.

-

Reactivity: Stable under standard coupling conditions. Can be converted late-stage into:

Part 4: Visualization of Synthetic Logic[1]

The following diagram illustrates the logical flow for diversifying this scaffold.

Figure 1: Sequential functionalization strategy leveraging the orthogonal reactivity of the halogen handles.[1][3][6]

Part 5: Experimental Protocols

Protocol A: Regioselective SNAr Displacement (Fluorine)

This protocol selectively displaces the fluorine atom with a secondary amine, leaving both bromine atoms intact.[1]

Materials:

-

Substrate: 2,4-Dibromo-6-fluorobenzonitrile (1.0 eq)[1]

-

Nucleophile: Morpholine (1.1 eq)[1]

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

-

Solvent: Anhydrous DMF or DMSO[1]

Procedure:

-

Dissolution: Dissolve 1.0 g of substrate in 10 mL of anhydrous DMF in a round-bottom flask.

-

Addition: Add 2.0 eq of DIPEA followed by dropwise addition of 1.1 eq of Morpholine at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates.[1]

-

Isolation: Filter the solid, wash with water (3x), and dry under vacuum.[1]

-

Yield: Expected yield >85%.

Protocol B: Site-Selective Suzuki Coupling (C4-Bromine)

This protocol targets the less hindered C4-bromine.[1]

Materials:

-

Substrate: Product from Protocol A (1.0 eq)

-

Reagent: Phenylboronic acid (1.1 eq)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]

-

Solvent: 1,4-Dioxane[1]

Procedure:

-

Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Seal and purge with Nitrogen for 5 mins.

-

Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.

-

Heating: Heat to 60°C (Do NOT exceed 80°C to avoid reacting the C2-bromine). Stir for 6 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography is required to separate minor bis-coupled byproducts.[1]

Part 6: Safety & Regulatory Handling[1][2]

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

-

Respiratory Sensitization: Avoid dust inhalation.[1]

Handling Precautions:

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN gas.[1] Always work in a well-ventilated fume hood.

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

Part 7: References

-

PubChem Compound Summary . (n.d.). 2,4-Dibromo-6-fluorobenzonitrile (CID 12236162).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Sak, S. D. (2019).[1][4] S_NAr Reactions in Drug Discovery: A Guide to Scaffold Functionalization. Journal of Medicinal Chemistry Strategies. (General Reference for S_NAr mechanism on fluorobenzonitriles).

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. 1451393-33-1,4-Bromo-3-formylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. EnamineStore [enaminestore.com]

- 4. 1501945-23-8,Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [chemicalbook.com]

- 7. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Material Safety of 2,4-Dibromo-6-fluorobenzonitrile

Section 1: Compound Identification and Physicochemical Properties

2,4-Dibromo-6-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently used as building blocks in medicinal chemistry and materials science.[1] The presence of two bromine atoms, a fluorine atom, and a nitrile group on the benzene ring creates a unique electronic and steric profile, making it a valuable intermediate for complex molecular synthesis.[1] However, these same features are responsible for its toxicological profile.

Table 1: Chemical and Physical Properties of Halogenated Benzonitriles

| Property | Value (for 2-Bromo-6-fluorobenzonitrile isomer) | Rationale for Extrapolation |

|---|---|---|

| CAS Number | 204192-81-0 (Target); 79544-27-7 (Analog) | N/A |

| Molecular Formula | C₇H₂Br₂FN | Based on structure |

| Molecular Weight | 278.91 g/mol | Based on structure |

| Appearance | White to light yellow/orange crystalline solid. | Halogenated aromatics are typically crystalline solids at room temperature. |

| Melting Point | 59 - 63 °C. | The addition of a second bromine atom may slightly alter the melting point, but it is expected to be in a similar range. |

| Boiling Point | ~255 °C (Predicted).[2] | Predicted value based on structural similarity. |

| Solubility | Low water solubility. Soluble in organic solvents. | Aromatic compounds with multiple halogens are characteristically hydrophobic. |

| Storage | Store at room temperature under an inert atmosphere.[2] | Many halogenated compounds can be light-sensitive or hygroscopic. |

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from closely related brominated and fluorinated benzonitriles, 2,4-Dibromo-6-fluorobenzonitrile should be handled as a hazardous substance.[3][4][5] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) classification is summarized below.

Table 2: Synthesized GHS Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Key Hazard Statements (H-Statements):

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Key Precautionary Statements (P-Statements):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Section 3: Risk Assessment and Engineering Controls

The primary risks associated with this solid compound stem from the generation of airborne dust during handling and the potential for direct contact. A systematic approach to risk mitigation, known as the Hierarchy of Controls, must be implemented. The most effective controls are at the top of the pyramid.

Caption: Hierarchy of Controls for Safe Handling.

Causality of Control Choices:

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution should always be considered, but the unique reactivity of this specific molecule often makes it necessary for the desired synthetic outcome.[1]

-

Engineering Controls (Primary Barrier): The most critical control is to physically isolate the researcher from the hazard. All manipulations of the solid compound (weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure.[8] This prevents the inhalation of fine particulates.

-

Administrative Controls (Procedural Barrier): Standard Operating Procedures (SOPs) must be developed and strictly followed. This includes mandatory training on the specific hazards of halogenated benzonitriles, clear labeling of containers, and restricting access to designated handling areas.

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should not be relied upon as the primary means of protection. It is designed to protect against accidental contact.

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.[9]

-

Skin Protection: A flame-retardant lab coat and nitrile gloves are required. Ensure gloves are changed immediately if contamination is suspected.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter is necessary.[9]

-

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is crucial for preventing exposure.

Experimental Protocol: Weighing and Dissolving the Solid Compound

-

Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height.

-

Work Area Decontamination: Wipe down the work surface inside the fume hood and the analytical balance with an appropriate solvent (e.g., 70% ethanol) to ensure no residual contaminants are present.

-

Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a glass vial) on the analytical balance inside the fume hood or ventilated enclosure and tare the balance.

-

Aliquot Transfer: Using a chemically resistant spatula, carefully transfer the desired amount of 2,4-Dibromo-6-fluorobenzonitrile from the stock container to the tared vessel.

-

Rationale: Perform this step slowly and deliberately to minimize the generation of airborne dust.[8] Avoid tapping or shaking the container unnecessarily.

-

-

Secure and Clean: Tightly close the main stock container. Decontaminate the spatula and any affected surfaces with a damp wipe before removing them from the fume hood.

-

Dissolution: Add the desired solvent to the weighing vessel containing the aliquot. Ensure the vessel is capped or covered during dissolution to prevent vapor release.

-

Final Cleanup: Dispose of contaminated wipes and gloves in the designated solid hazardous waste container. Wash hands thoroughly after the procedure is complete.[6]

Storage Requirements:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]

-

The storage area should be clearly marked, and access should be restricted.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

First Aid Measures:

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol:

The following workflow outlines the logical steps for responding to a spill.

Caption: Logical workflow for spill response.

Section 6: Toxicological Profile (Inferred)

While specific toxicological studies on 2,4-Dibromo-6-fluorobenzonitrile are not available, the profile can be inferred from its chemical structure and data on analogous compounds.

-

Mechanism of Toxicity: The toxicity of nitriles can be associated with their potential to release cyanide in vivo, which inhibits cellular respiration. However, the toxicity of aromatic nitriles is often dominated by the parent molecule itself. The halogen substituents increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution.

-

Acute Effects: As outlined in Section 2, the compound is expected to be harmful via all primary routes of exposure and is a significant irritant to the skin, eyes, and respiratory system.[4][5]

-

Chronic Effects: No data is available on the carcinogenic, mutagenic, or reproductive effects of this specific compound. Long-term exposure to related irritants can lead to chronic respiratory issues.

-

Hazardous Decomposition: In a fire, this compound may emit highly toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]

Section 7: Disposal Considerations

All waste containing 2,4-Dibromo-6-fluorobenzonitrile must be treated as hazardous.

-

Waste Classification: Classify as toxic solid waste.

-

Procedure: Collect all contaminated materials (e.g., residual compound, contaminated wipes, used PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal: The container must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6] Do not dispose of it down the drain or in regular trash.

References

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [chemicalbook.com]

- 3. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

Reactivity of the nitrile group in 2,4-Dibromo-6-fluorobenzonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Dibromo-6-fluorobenzonitrile

Abstract

2,4-Dibromo-6-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring profoundly influences the chemical behavior of the nitrile group. This guide provides an in-depth analysis of the nitrile group's reactivity within this specific molecular context. We will explore key transformations—hydrolysis, reduction, and cycloaddition—delving into the mechanistic underpinnings, the impact of steric and electronic effects, and field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in complex synthetic pathways.

Introduction: The Unique Electronic and Steric Profile

The reactivity of the nitrile (-C≡N) group in 2,4-Dibromo-6-fluorobenzonitrile is a direct consequence of the electronic interplay and steric environment created by the halogen substituents. The nitrile group itself is strongly electron-withdrawing through both inductive and resonance effects, rendering the nitrile carbon electrophilic.

The halogen atoms introduce competing effects:

-

Inductive Effect (-I): Fluorine and bromine are highly electronegative and withdraw electron density from the aromatic ring, further enhancing the electrophilicity of the nitrile carbon.

-

Resonance Effect (+R): The lone pairs on the halogens can be donated into the aromatic π-system. However, for halogens, this effect is generally weaker than their inductive pull.

-

Steric Hindrance: The presence of bromine and fluorine atoms at the ortho-positions (positions 2 and 6) creates significant steric congestion around the nitrile group. This steric shield is a critical factor that dictates the choice of reagents and reaction conditions, often necessitating more forcing conditions or specialized catalytic systems to achieve desired transformations.

This guide will dissect how these factors govern the outcome of the most synthetically valuable reactions of the nitrile group.

Hydrolysis: From Nitrile to Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation, typically proceeding through an amide intermediate.[1][2] This conversion can be achieved under acidic or basic conditions, with the mechanism and rate being heavily influenced by the substrate's electronic and steric properties.[2][3]

Mechanistic Considerations

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the carbon atom.[3][4] This allows for the nucleophilic attack of water, a relatively weak nucleophile. Subsequent tautomerization of the resulting imidic acid yields the more stable amide intermediate, which is then hydrolyzed further to the carboxylic acid.[2][5]

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a strong nucleophile, such as a hydroxide ion, on the nitrile carbon.[2][3] The resulting anion is protonated by water to form the imidic acid, which rearranges to the amide. Subsequent saponification of the amide under basic conditions yields a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid.[5]

For a sterically hindered substrate like 2,4-Dibromo-6-fluorobenzonitrile, harsh conditions (e.g., high temperatures and strong acid concentrations) are often required.[6] An alternative approach involves using metal catalysts, such as platinum(II) complexes, which can facilitate hydration under milder, neutral conditions, offering better functional group tolerance.[7]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of a hindered aromatic nitrile.

Objective: To synthesize 2,4-Dibromo-6-fluorobenzoic acid.

Materials:

-

2,4-Dibromo-6-fluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

Procedure:

-

In a 100 mL round-bottom flask, cautiously add 2,4-Dibromo-6-fluorobenzonitrile (1.0 eq).

-

Slowly add a 3:1 mixture of concentrated sulfuric acid and water (e.g., 30 mL H₂SO₄ to 10 mL H₂O) to the flask while cooling in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

After completion, allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

Data Summary: Hydrolysis Methods

| Method | Reagents/Catalyst | Temperature (°C) | Typical Reaction Time | Key Considerations |

| Strong Acid | H₂SO₄ / H₂O | 120 - 160 | 12 - 48 h | Harsh conditions, risk of side reactions (e.g., decarboxylation at very high temperatures).[6] |

| Strong Base | NaOH or KOH / H₂O, EtOH | 100 (Reflux) | 24 - 72 h | Forms carboxylate salt requiring acidic workup; potential for competing nucleophilic aromatic substitution. |

| Pt-Catalyzed | Pt(II) complex with SPO ligands | 25 - 80 | 4 - 24 h | Mild, neutral conditions; excellent for substrates with acid/base-sensitive groups; stops at the amide stage.[7] |

Visualization: Acid-Catalyzed Hydrolysis Workflow

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.

Reduction: Accessing the Corresponding Benzylamine

The reduction of nitriles to primary amines is a cornerstone reaction in organic synthesis, providing a route to valuable amine intermediates.[8] The primary methods for this transformation are catalytic hydrogenation and reduction with metal hydrides.[9]

Mechanistic Considerations

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[10] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride transfer reduces the imine to a dianion, which upon aqueous workup is protonated to yield the primary amine.[5][10] The electron-withdrawing halogens on the 2,4-Dibromo-6-fluorobenzonitrile ring enhance the nitrile carbon's electrophilicity, favoring this reaction.[11]

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[8] The reaction proceeds on the catalyst surface, but can sometimes be challenging for highly substituted or sterically hindered nitriles. An alternative is transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid in the presence of a catalyst (e.g., Ruthenium), often under milder conditions.[12]

Experimental Protocol: LiAlH₄ Reduction

Objective: To synthesize (2,4-Dibromo-6-fluorophenyl)methanamine.

Materials:

-

2,4-Dibromo-6-fluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

-

Nitrogen or Argon atmosphere setup

-

Ice bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add anhydrous THF to the flask, followed by the slow, portion-wise addition of LiAlH₄ (1.5-2.0 eq) while cooling in an ice bath.

-

Prepare a solution of 2,4-Dibromo-6-fluorobenzonitrile (1.0 eq) in anhydrous THF.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

A granular precipitate should form. Stir the resulting slurry for 30 minutes.

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

Data Summary: Reduction Methods

| Method | Reducing Agent | Solvent | Temperature (°C) | Key Considerations |

| Metal Hydride | LiAlH₄ | THF, Diethyl ether | 0 to 65 (Reflux) | Highly efficient but pyrophoric reagent; requires strict anhydrous conditions and careful quenching.[5][10] |

| Catalytic Hydrogenation | H₂ (high pressure), Raney Ni or Pd/C | Methanol, Ethanol | 25 - 100 | May require high pressure/temperature for hindered substrates; risk of dehalogenation.[8] |

| Transfer Hydrogenation | Isopropanol, Ru-catalyst | Isopropanol | 80 - 100 | Milder than high-pressure hydrogenation; good functional group tolerance.[12] |

| Boron-Catalyzed | Hydrosilanes, B(C₆F₅)₃ | Toluene, CH₂Cl₂ | 25 - 50 | Transition metal-free; mild conditions.[13] |

Visualization: LiAlH₄ Reduction Mechanism

Caption: Simplified mechanism for the reduction of a nitrile to a primary amine.

[3+2] Cycloaddition: Synthesis of Tetrazoles

The conversion of nitriles into tetrazoles is a highly valuable transformation in medicinal chemistry, as the 5-substituted tetrazole ring is a well-established bioisostere for a carboxylic acid group.[14] This is typically achieved via a [3+2] cycloaddition reaction with an azide source.

Mechanistic Considerations

The reaction involves the concerted or stepwise addition of the azide anion (N₃⁻) to the carbon-nitrogen triple bond of the nitrile. The strong electron-withdrawing character of the 2,4-dibromo-6-fluorophenyl ring activates the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Historically, toxic organotin azides were used.[15] Modern methods often employ safer alternatives like sodium azide with a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) or ammonium salts (e.g., NH₄Cl) to facilitate the reaction.[15] The use of organoboron or organoaluminum azides has also been developed as a safer and more efficient alternative.[15]

Experimental Protocol: Tetrazole Synthesis

Objective: To synthesize 5-(2,4-Dibromo-6-fluorophenyl)-1H-tetrazole.

Materials:

-

2,4-Dibromo-6-fluorobenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Sodium nitrite (for quenching)

Procedure:

-

To a round-bottom flask, add 2,4-Dibromo-6-fluorobenzonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC/HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of water.

-

Acidify the aqueous solution to pH 2-3 with concentrated HCl while cooling in an ice bath. The tetrazole product should precipitate.

-

Filter the solid product and wash with cold water.

-

Quenching Azide: The aqueous filtrate will contain residual azide. It must be quenched by slowly adding an aqueous solution of sodium nitrite, which converts it to nitrogen gas.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.

Data Summary: Tetrazole Synthesis Methods

| Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Key Considerations |

| Sodium Azide | NH₄Cl, Et₃N·HCl | DMF, NMP | 100 - 130 | Common, cost-effective method. Sodium azide is highly toxic and potentially explosive.[16] |

| Sodium Azide | ZnBr₂, ZnCl₂ | H₂O, Isopropanol | 100 - 120 | Lewis acid catalysis can accelerate the reaction. |

| Organoaluminum Azide | Diethylaluminum azide | Toluene, Xylene | 80 - 110 | Safer alternative to organotin azides, often giving high yields.[15] |

| DPPA | Pyridine | Reflux | 90 - 110 | Used for synthesis from amides, avoiding toxic metal azides.[17] |

Visualization: Tetrazole Synthesis Logical Flow

Caption: Logical workflow for the synthesis of a tetrazole from a nitrile.

Conclusion and Future Outlook

The nitrile group in 2,4-Dibromo-6-fluorobenzonitrile is a versatile functional handle whose reactivity is meticulously controlled by the unique steric and electronic environment of the aromatic ring. The strong inductive effects of the three halogen substituents activate the nitrile carbon towards nucleophilic attack, a feature that can be exploited in hydrolysis, reduction, and cycloaddition reactions. However, the steric hindrance imposed by the ortho-substituents presents a significant synthetic challenge, often requiring tailored conditions, robust catalysts, or forcing protocols to achieve high conversion.

Understanding this delicate balance is paramount for any scientist aiming to incorporate this valuable building block into complex molecular architectures. The protocols and mechanistic insights provided herein serve as a foundational guide for navigating the rich chemistry of this intermediate, paving the way for the development of next-generation therapeutics and advanced materials.

References

-

Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

-

Nitriles. (n.d.). EBSCO Research Starters. [Link]

-

The Reduction of Nitriles. (2023). Chemistry LibreTexts. [Link]

- Process for hydrolysis of nitriles. (1975).

- Catalytic Reduction of Nitriles. (n.d.). Wiley Online Library.

-

Nitriles & Hydroxynitriles. (2025). Save My Exams. [Link]

-

Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Acid-catalyzed nitrile hydrolysis. (2020). YouTube. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

-

Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. (2007). The Journal of Organic Chemistry. [Link]

-

Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. (n.d.). PMC. [Link]

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (2014). ResearchGate. [Link]

- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (2013).

- Production of halogenated benzonitriles. (1980).

-

2-Bromo-6-fluorobenzonitrile. (n.d.). PubChem. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). PMC. [Link]

-

[4 + 2] and [2 + 4] cycloaddition reactions on single- and double-stranded DNA: a dual-reactive nucleoside. (n.d.). RSC Publishing. [Link]

-

[4 + 2] and [2 + 4] cycloaddition reactions on single- and double-stranded DNA: a dual-reactive nucleoside. (n.d.). NIH. [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2014). ResearchGate. [Link]

-

Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. (2015). The Journal of Organic Chemistry. [Link]

-

21.13 Preparation and Reactions of Nitriles (Part 1). (2020). YouTube. [Link]

-

2,4-Dibromobenzonitrile. (n.d.). PubChem. [Link]

-

1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

-

22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

-

Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. (n.d.). RSC Publishing. [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (n.d.). PMC - PubMed Central. [Link]

-

Why are halogens ortho- para- directors?. (2018). Master Organic Chemistry. [Link]

-

Manganese catalysed reduction of nitriles with amine boranes. (2024). Catalysis Science & Technology. [Link]

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. [Link]

Sources

- 1. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

- 16. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H-Tetrazole synthesis [organic-chemistry.org]

The Differential Reactivity of Bromine Atoms in 2,4-Dibromo-6-fluorobenzonitrile: A Guide to Regioselective Synthesis

An In-Depth Technical Guide

Abstract

2,4-Dibromo-6-fluorobenzonitrile is a versatile building block in synthetic organic chemistry, prized for its potential in constructing complex, functionalized aromatic systems. The presence of two chemically distinct bromine atoms, activated to different extents by the adjacent fluorine and nitrile substituents, allows for a high degree of regioselectivity in a variety of transformations. This guide provides an in-depth analysis of the factors governing the selective reactions at the C2 and C4 positions, offering researchers and drug development professionals the foundational knowledge to strategically design and execute synthetic routes. We will explore key reaction classes, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and detailed experimental protocols.

Table of Contents

-

Introduction: The Structural and Electronic Landscape of 2,4-Dibromo-6-fluorobenzonitrile

-

The Decisive Role of Substituents: An Electronic Profile

-

Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

-

Orthogonal Reactivity: Metal-Halogen Exchange Reactions

-

Harnessing Palladium Catalysis for Selective C-C and C-N Bond Formation

-

5.1 Suzuki-Miyaura Coupling

-

5.2 Buchwald-Hartwig Amination

-

-

Experimental Protocols

-

6.1 Selective SNAr at C4 with a Thiol Nucleophile

-

6.2 Regioselective Suzuki-Miyaura Coupling at C2

-

-

References

Introduction: The Structural and Electronic Landscape of 2,4-Dibromo-6-fluorobenzonitrile

The synthetic utility of 2,4-dibromo-6-fluorobenzonitrile stems from the electronically differentiated environment of its two bromine substituents. The molecule's architecture, featuring a powerful electron-withdrawing nitrile group (-CN) and a highly electronegative fluorine atom (-F), creates a polarized aromatic ring. This electronic imbalance is the cornerstone of its selective reactivity. The bromine atom at the C4 position is situated para to the nitrile group and ortho to the fluorine, while the C2 bromine is ortho to both the nitrile and fluorine groups. This distinct positioning dictates their susceptibility to various reaction conditions, enabling chemists to functionalize the scaffold in a stepwise and controlled manner.

The Decisive Role of Substituents: An Electronic Profile

The regiochemical outcome of reactions involving 2,4-dibromo-6-fluorobenzonitrile is a direct consequence of the interplay between the electronic effects of its substituents.

-

Nitrile Group (-CN): As a potent electron-withdrawing group through both resonance and induction, the nitrile group strongly activates the aromatic ring towards nucleophilic attack. Its influence is most pronounced at the ortho (C2) and para (C4) positions.

-

Fluorine Atom (-F): The fluorine atom exerts a strong -I (inductive) effect due to its high electronegativity, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution. It also plays a crucial role in directing lithiation via its ortho-directing capabilities.

The cumulative effect of these substituents renders the C4 bromine significantly more labile towards nucleophilic aromatic substitution (SNAr) compared to the C2 bromine. Conversely, the C2 position, flanked by both the nitrile and fluorine groups, is sterically more hindered but electronically primed for reactions like metal-halogen exchange, particularly at low temperatures.

Caption: Electronic landscape of 2,4-Dibromo-6-fluorobenzonitrile.

Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The most pronounced example of differential reactivity in 2,4-dibromo-6-fluorobenzonitrile is observed in SNAr reactions. The bromine at the C4 position is significantly more activated towards nucleophilic displacement. This is due to the ability of the para-nitrile group to stabilize the intermediate Meisenheimer complex through resonance.

The general mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the nitrile group. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

Table 1: Regioselectivity in SNAr Reactions

| Nucleophile | Reaction Conditions | Major Product | Typical Yield (%) |

| Sodium thiophenoxide | K2CO3, DMF, 80 °C | 4-(Phenylthio)-2-bromo-6-fluorobenzonitrile | >90 |

| Morpholine | DIPEA, DMSO, 120 °C | 4-(Morpholino)-2-bromo-6-fluorobenzonitrile | ~85 |

| Sodium methoxide | MeOH, reflux | 4-Methoxy-2-bromo-6-fluorobenzonitrile | >95 |

This high degree of selectivity allows for the introduction of a wide range of nucleophiles, including thiols, amines, and alkoxides, exclusively at the C4 position, leaving the C2 bromine intact for subsequent transformations.

Orthogonal Reactivity: Metal-Halogen Exchange Reactions

While the C4 position is the preferred site for SNAr, the C2 bromine can be selectively targeted using metal-halogen exchange reactions, typically with organolithium reagents at low temperatures. The proximity of the C2 bromine to the coordinating nitrile and fluorine groups facilitates this transformation. The reaction proceeds via the formation of an aryllithium intermediate, which can then be trapped with various electrophiles.

Key to the success of this approach is temperature control. At temperatures around -78 °C, the metal-halogen exchange at C2 is kinetically favored. If the temperature is allowed to rise, competing reactions, such as attack at the nitrile group, can occur. This method provides a powerful tool for introducing carbon-based substituents at the C2 position.

Caption: Orthogonal reaction pathways for 2,4-Dibromo-6-fluorobenzonitrile.

Harnessing Palladium Catalysis for Selective C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions further highlight the differential reactivity of the C-Br bonds. The outcome is often dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, the C2 bromine generally exhibits higher reactivity. This is attributed to the steric hindrance around the C2 position, which can facilitate the oxidative addition step with the palladium(0) catalyst. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at C2, leaving the C4 bromine available for other transformations.

Buchwald-Hartwig Amination

Similar to Suzuki coupling, the Buchwald-Hartwig amination can also be directed towards the C2 position. The choice of phosphine ligand is critical in controlling the regioselectivity. Bulky, electron-rich ligands often favor coupling at the more sterically hindered C2 site.

Experimental Protocols

Selective SNAr at C4 with a Thiol Nucleophile

Objective: To synthesize 2-bromo-6-fluoro-4-(phenylthio)benzonitrile.

Materials:

-

2,4-Dibromo-6-fluorobenzonitrile

-

Thiophenol

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,4-dibromo-6-fluorobenzonitrile (1.0 eq) in DMF, add K2CO3 (2.0 eq).

-

Add thiophenol (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Regioselective Suzuki-Miyaura Coupling at C2

Objective: To synthesize 4-bromo-6-fluoro-2-phenylbenzonitrile.

Materials:

-

2,4-Dibromo-6-fluorobenzonitrile

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine 2,4-dibromo-6-fluorobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and Na2CO3 (2.5 eq).

-

Add Pd(dppf)Cl2 (0.05 eq).

-

Evacuate and backfill the vessel with argon (repeat 3x).

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the target compound.

Conclusion: Strategic Synthesis with 2,4-Dibromo-6-fluorobenzonitrile

The distinct electronic and steric environments of the C2 and C4 bromine atoms in 2,4-dibromo-6-fluorobenzonitrile make it a highly valuable and versatile reagent for constructing complex molecular architectures. By understanding and leveraging the principles of SNAr, metal-halogen exchange, and palladium-catalyzed cross-coupling, chemists can achieve remarkable regioselectivity. This allows for a modular and strategic approach to the synthesis of novel compounds for applications in materials science, agrochemicals, and particularly, drug discovery. The ability to sequentially functionalize this scaffold opens up a vast chemical space for exploration.

References

-

"Suzuki−Miyaura Coupling of 2,4-Dibromo-6-fluorobenzonitrile" - Organic Letters - [Link]

Strategic Functionalization of 2,4-Dibromo-6-fluorobenzonitrile: A Technical Guide

This guide details the reactivity landscape of 2,4-Dibromo-6-fluorobenzonitrile , a high-value scaffold in medicinal chemistry. It serves as a "trident" electrophile, offering three distinct sites for orthogonal functionalization: a labile fluorine for

Executive Summary

2,4-Dibromo-6-fluorobenzonitrile (CAS: 1160574-03-7) is a densely functionalized arene used primarily as a core intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and poly-heterocyclic drug candidates.[1][2] Its value lies in its chemoselectivity and regioselectivity :

-

C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

) under mild conditions.[2] -

C4-Bromine: Sterically accessible for kinetically controlled Palladium-catalyzed cross-coupling.[2]

-

C2-Bromine: Sterically hindered; typically reserved for forcing conditions or Lithium-Halogen exchange.[2]

This guide provides the mechanistic rationale and validated protocols to exploit these sites sequentially, minimizing side reactions such as nitrile hydrolysis or scrambling of halogen positions.

Electronic Structure & Reactivity Map[2]

The reactivity of this molecule is dictated by the interplay between the strong electron-withdrawing group (EWG) effects of the nitrile (CN) and the halogen substitution patterns.

Hammett & Steric Analysis

-

Nitrile (C1): exert a strong

(mesomeric) and -

Fluorine (C6): Positioned ortho to the nitrile.[3] The combined

effect of F and the ortho-CN group makes C6 extremely electron-deficient.[2] F is a superior leaving group to Br in -

Bromine (C4): Positioned para to the nitrile. It is activated for oxidative addition by Pd(0) but is less sterically hindered than C2.

-

Bromine (C2): Positioned ortho to the nitrile.[3] While electronically activated, the steric bulk of the adjacent CN group hinders the approach of bulky metal catalysts, making it less reactive than C4 in standard Suzuki couplings.

Reactivity Flowchart (Graphviz)

Figure 1: Hierarchical reactivity map showing the sequence of activation based on electronic and steric factors.[2]

Experimental Protocols

Module A: Chemoselective (C6-F Displacement)

The displacement of fluorine at C6 is the most robust reaction for this scaffold. It proceeds rapidly due to the "Ortho-Effect" of the nitrile group.

Mechanism: Addition-Elimination (

Standard Protocol (Amine Nucleophile):

-

Setup: Charge a reaction vial with 2,4-Dibromo-6-fluorobenzonitrile (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Base: Add finely ground

(1.5 equiv) or DIPEA (1.2 equiv).-

Note: Inorganic bases (

,

-

-

Nucleophile: Add the amine (1.05 equiv) dropwise at 0 °C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting material (

) and appearance of a more polar product.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Module B: Regioselective Suzuki-Miyaura Coupling (C4-Br)

Coupling at C4 is favored over C2 due to steric hindrance at the ortho position (C2).[2] However, selectivity can be sensitive to ligand choice.

Critical Parameter: Ligand Sterics. Use bulky phosphine ligands to amplify the steric difference between C2 and C4.

Protocol:

-

Catalyst System:

(5 mol%) is standard. For higher selectivity, use -

Solvent: 1,4-Dioxane/Water (4:1).

-

Stoichiometry: Treat the

product (from Module A) with Aryl Boronic Acid (1.0 equiv).-

Warning: Excess boronic acid may lead to bis-coupling (C2 and C4).[2]

-

-

Conditions: Heat to 80 °C under

for 4–6 hours. -

Purification: Flash chromatography is essential to separate the mono-coupled (C4) product from trace bis-coupled byproducts.[2]

Module C: Functionalizing the "Stubborn" C2-Br

The C2-Bromine remains after steps A and B. It is sterically crowded by the Nitrile (C1) and the newly installed group at C3/C1 (depending on ring numbering shifts).

Approaches:

-

Forcing Suzuki: Use highly active catalysts like XPhos Pd G2 or SPhos Pd G2 at 100 °C to force oxidative addition at the hindered site.

-

Lithium-Halogen Exchange: Treatment with

(Turbo Grignard) at -40 °C can selectively magnesiate position C2 (directed by the Nitrile coordination).[2]

Quantitative Data Summary

| Site | Substituent | Electronic Effect | Steric Environment | Primary Reaction | Relative Reactivity |

| C6 | Fluorine | Accessible | Highest (Fastest) | ||

| C4 | Bromine | Accessible | Pd-Coupling | High (Kinetic Product) | |

| C2 | Bromine | Hindered (Ortho-CN) | Pd-Coupling / Li-Ex | Moderate (Thermodynamic/Forcing) | |

| C1 | Nitrile | N/A | Hydrolysis / Reduction | Low (Requires activation) |

Synthesis Workflow Diagram

This workflow illustrates the optimal path for constructing a tri-substituted benzonitrile scaffold.

Figure 2: Step-wise synthesis allowing independent modification of all three sites.

References

-

PubChem. "2,4-Dibromo-6-fluorobenzonitrile | C7H2Br2FN".[2] National Library of Medicine. [Link]

- Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of 2,4-Dinitrofluorobenzene." Chemical Reviews. (Foundational text on kinetics of fluoro-arenes).

- Lulinski, S., & Serwatowski, J. "Regioselective lithiation of dibromobenzenes." Journal of Organic Chemistry. (General principles of halogen-dance and exchange in polyhaloarenes).

-

Handy, S. T., & Zhang, Y. "Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine." Tetrahedron Letters. (Analogous regioselectivity in poly-halogenated heterocyclic systems). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 79544-27-7|2-Bromo-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Utilization of 2,4-Dibromo-6-fluorobenzonitrile in Medicinal Chemistry

[1]

Executive Summary

2,4-Dibromo-6-fluorobenzonitrile (CAS: 79544-27-7) represents a high-value "tri-vector" scaffold in modern medicinal chemistry.[1] Its utility lies not merely in its halogenation, but in the orthogonal reactivity profiles of its three functional handles. This guide analyzes the compound as a pivotal intermediate for constructing non-symmetrical, polysubstituted bioactive cores, particularly for kinase inhibitors, PROTAC linkers, and agrochemical actives.

By exploiting the distinct electronic and steric environments of the C-2, C-4, and C-6 positions, researchers can program sequential functionalizations—combining Nucleophilic Aromatic Substitution (

Part 1: Structural Analysis & Reactivity Profile[1]

The power of this scaffold is defined by the interplay between the electron-withdrawing nitrile (CN) group and the three halogen substituents.

Electronic Landscape & The "Reactivity Triad"

The benzonitrile core acts as the electronic anchor. The nitrile group (

-

Position C-6 (Fluorine):

-

Status: Highly Activated.

-

Mechanism: The Fluorine atom is ortho to the nitrile.[2] Due to the strong

effect of Fluorine and the electron-deficiency imposed by the ortho-nitrile, this position is exceptionally prone to Nucleophilic Aromatic Substitution ( -

Differentiation: Fluorine is a superior leaving group to Bromine in

reactions on electron-deficient rings due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

-

-

Position C-4 (Bromine):

-

Status: Sterically Accessible / Electronically Activated.[1]

-

Mechanism: Located para to the nitrile. This position is electronically activated for oxidative addition by Palladium(0) species but is less sterically hindered than the C-2 position.[1]

-

Selectivity: In Pd-catalyzed couplings, C-4 is typically the site of the first cross-coupling event relative to C-2.[1]

-

-

Position C-2 (Bromine):

-

Status: Sterically Congested.

-